4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
Description
This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core modified with cyclopropyl, pyrrolidinyl sulfonyl, and 3,5-dimethyloxazole substituents. The cyclopropyl group may enhance metabolic stability, while the sulfonyl-pyrrolidine moiety could improve solubility and binding affinity.
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHWAVGMKJQYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product, which is a precursor for the synthesis of aromatic amino acids in bacteria and plants.
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity. This inhibition disrupts the biosynthesis of chorismate, thereby affecting the production of aromatic amino acids
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria and plants. By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in aromatic amino acids. This deficiency can have downstream effects on protein synthesis and other biochemical processes that rely on these amino acids.
Pharmacokinetics
The compound’s pharmacokinetic properties have been studied in silico. These studies can provide valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters.
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a deficiency in aromatic amino acids. This deficiency can inhibit the growth of bacteria, making the compound potentially useful as an antimicrobial agent. Additionally, some derivatives of the compound have demonstrated cytotoxic effects, suggesting potential anticancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related derivatives, focusing on substituent variations, synthetic pathways, and hypothesized biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity: The target compound’s pyrrolidinyl sulfonyl group distinguishes it from the piperazinyl sulfonyl analog in . The 3,5-dimethyloxazole substituent in the target compound likely increases steric hindrance compared to the 4-fluorophenyl group in ’s analog, which may reduce off-target interactions but limit solubility . ’s triazolo-thiadiazoles demonstrate confirmed antifungal activity via docking on lanosterol 14α-demethylase (3LD6), a target shared with azole antifungals. This supports the hypothesis that the target compound may act similarly due to its triazolo-pyridazine core .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving cyclization (to form the triazolo-pyridazine core) and sulfonylation. This contrasts with ’s derivatives, which prioritize pyrazole-triazole condensation .
- Piperazine-based analogs () utilize simpler coupling reactions, suggesting easier scalability compared to the target compound’s pyrrolidine-sulfonyl linkage .
Potential Applications: Unlike PEGDA hydrogels (), which serve as inert drug-delivery platforms, the target compound and its analogs are bioactive candidates. Their sulfonyl groups may enable covalent binding to cysteine residues in target enzymes, a mechanism seen in protease inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
